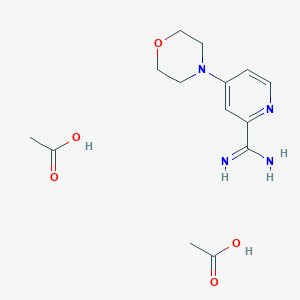

cyclopropyl(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

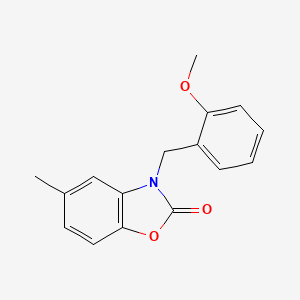

Cyclopropyl(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)methanone is a complex organic compound. It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of LiAlH4 in a Schlenk flask, followed by the addition of THF and the ester. The mixture is stirred until the alcohol is fully formed . Another method involves the use of Boc-piperazine and 1- (4-Chlorophenyl)cyclopropanecarboxylic acid through an amide bond .Molecular Structure Analysis

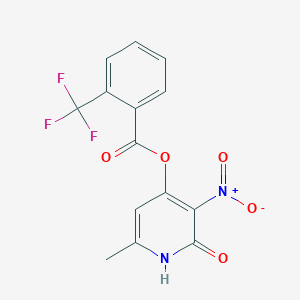

The molecular formula of this compound is C8H14N2O, with a molecular weight of 154.21 . The structure includes a cyclopropyl group, a piperazine ring, and a tetrahydro-2H-pyran-4-yl group .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can react with 1-Ethyl-3- (3-dimethyllaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole to form an amide bond .Physical And Chemical Properties Analysis

The compound is a liquid at 20 degrees Celsius . It has a boiling point of 130 °C/1 mmHg and a specific gravity of 1.10 . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Properties

- Synthesis and Anticancer/Antituberculosis Activities : A study conducted by Mallikarjuna, Padmashali, and Sandeep (2014) synthesized a series of compounds related to cyclopropyl(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)methanone. These compounds showed promising anticancer and antituberculosis activities, highlighting their potential use in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antibacterial and Antimicrobial Applications

Antibacterial Fluoroquinolone : Xianwen Li et al. (2006) explored a compound with a similar structure, which acts as an antibacterial fluoroquinolone. This study suggests the potential use of similar compounds in antibacterial applications (Li et al., 2006).

Antitubercular Properties : Research by Sriram, Yogeeswari, and Reddy (2006) synthesized compounds related to the chemical , demonstrating significant antitubercular properties. This suggests a potential application in tuberculosis treatment (Sriram, Yogeeswari, & Reddy, 2006).

Chemical Synthesis and Structural Analysis

Novel Synthesis Methods : The research by Svetlana, Mikhajlovna, and Medvedevat (2015) focuses on the synthesis of novel annelated 2-oxopiperazines, which indicates the chemical's use in developing new synthetic methods for complex organic compounds (Svetlana, Mikhajlovna, & Medvedevat, 2015).

X-ray Structure Characterisation : A study by Hong-Shui Lv et al. (2013) focused on synthesizing and characterizing novel pyrazole carboxamide derivatives containing a piperazine moiety, similar to the chemical , highlighting its importance in structural analysis and molecular design (Lv, Ding, & Zhao, 2013).

Diels-Alder Cycloadditions : Research by Jin, Wessig, and Liebscher (2001) explored Diels-Alder reactions involving compounds with a piperazine ring, similar to the chemical . This highlights its application in creating complex molecular structures (Jin, Wessig, & Liebscher, 2001).

Wirkmechanismus

Safety and Hazards

The compound is air sensitive and should be stored under inert gas . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(oxan-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-13(11-1-2-11)15-7-5-14(6-8-15)12-3-9-17-10-4-12/h11-12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGIULNCXAAHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)

![N-(2-chloro-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide](/img/structure/B2665463.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2665465.png)

![Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B2665470.png)